2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[45]decan-6-one is a complex organic compound featuring a benzimidazole moiety linked to a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The spirocyclic structure is then introduced through a series of cyclization reactions involving appropriate precursors.
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Step 1: Synthesis of Benzimidazole Core
Reagents: o-Phenylenediamine, formic acid
Conditions: Reflux in an acidic medium
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Step 2: Formation of Spirocyclic Structure
Reagents: Appropriate cyclic ketones or aldehydes
Conditions: Cyclization under basic or acidic conditions, often requiring a catalyst
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
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Oxidation: : The benzimidazole ring can be oxidized to form N-oxides.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
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Reduction: : The compound can be reduced to modify the benzimidazole ring or the spirocyclic structure.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Typically performed in an inert atmosphere
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Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the benzimidazole ring.
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the specific substitution
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring typically yields N-oxides, while reduction can lead to various hydrogenated derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects such as anticancer or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Spirocyclic Compounds: Similar spirocyclic structures are found in various natural products and synthetic drugs.
Uniqueness
What sets 2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one apart is its unique combination of a benzimidazole ring with a spirocyclic structure, which may confer distinct biological activities and chemical properties not found in other compounds.
This detailed overview provides a comprehensive understanding of 2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[45]decan-6-one, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-9-4-7-17(16(20)22)8-10-21(12-17)11-15-18-13-5-2-3-6-14(13)19-15/h2-3,5-6H,4,7-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRQLPHHTMIHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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